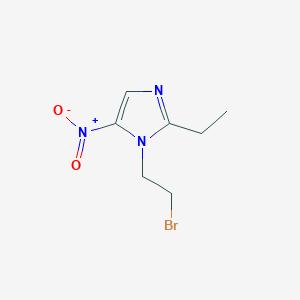
1,2,3-Benzotriazine, 4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzotriazine, 4-methoxy- is a nitrogen-containing heterocyclic compound. It is a derivative of 1,2,3-benzotriazine, where a methoxy group is substituted at the 4th position. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Benzotriazine, 4-methoxy- can be synthesized through several methods:
Oxidation of Hydrazones: The hydrazones of o-azidophenyl ketones can be oxidized, followed by thermal cyclization of the resulting o-azidophenyldiazoalkanes.
Oxidative Cyclization: The hydrazones of o-aminophenyl ketones can undergo oxidative cyclization.
Oxidation of Aminoindazoles: 1- and 2-aminoindazoles can be oxidized to form 1,2,3-benzotriazines.
Oxidation of Aminoquinazolinones: N-aminoquinazolin-2-ones can be oxidized, involving heterocyclic ring expansions.
Industrial Production Methods
Industrial production methods for 1,2,3-benzotriazine, 4-methoxy- typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzotriazine, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: Forms the 2-oxide on N-oxidation.
Hydrolysis: The 2-oxide can be hydrolyzed to form acidic 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide.
N-Methylation: The hydrolyzed product can be N-methylated by diazomethane at the 3-position.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acids are commonly used for oxidation reactions.
N-Methylation: Diazomethane is used for N-methylation reactions.
Major Products
2-Oxide: Formed on N-oxidation.
3,4-Dihydro-4-oxo-1,2,3-benzotriazine 2-oxide: Formed on hydrolysis of the 2-oxide.
N-Methylated Product: Formed on N-methylation of the hydrolyzed product.
Aplicaciones Científicas De Investigación
1,2,3-Benzotriazine, 4-methoxy- has several scientific research applications:
Antitumor Activity: It has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, prostate cancer, lung cancer, and melanoma.
Inhibitor of Vascular Endothelial Growth Factor: It acts as an inhibitor of vascular endothelial growth factor, which plays a crucial role in angiogenesis and cancer progression.
Materials Science:
Mecanismo De Acción
The mechanism of action of 1,2,3-benzotriazine, 4-methoxy- involves:
Inhibition of Vascular Endothelial Growth Factor Receptor: By binding to the receptor, it inhibits the signaling pathway, leading to reduced angiogenesis and tumor growth.
Formation of Stable Radicals: The compound can form stable radicals, which can interact with various molecular targets and pathways, contributing to its biological activities.
Comparación Con Compuestos Similares
1,2,3-Benzotriazine, 4-methoxy- can be compared with other similar compounds:
1,2,3-Benzotriazine: The parent compound without the methoxy group.
1,2,3-Benzotriazine, 4-methyl-: A derivative with a methyl group at the 4th position.
1,2,3-Benzotriazine, 4-phenyl-: A derivative with a phenyl group at the 4th position.
Uniqueness
1,2,3-Benzotriazine, 4-methoxy- is unique due to the presence of the methoxy group, which enhances its antiproliferative effects and stability compared to other derivatives .
Propiedades
Número CAS |
55271-17-5 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-methoxy-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
Clave InChI |
MBEKLPAKTYINIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)










![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)

